5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole
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Overview
Description
5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that features both imidazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with imidazole in the presence of a dehydrating agent . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional rings through cyclization reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products
The major products formed from these reactions include various substituted imidazole and triazole derivatives, which can have enhanced biological activities .
Scientific Research Applications
5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar in structure and used for treating infections.
Ornidazole: Known for its antiprotozoal and antibacterial activities.
Uniqueness
5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole is unique due to its combined imidazole and triazole rings, which confer a broad range of biological activities and make it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C6H6N6O2 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
5-imidazol-1-yl-1-methyl-3-nitro-1,2,4-triazole |
InChI |
InChI=1S/C6H6N6O2/c1-10-6(11-3-2-7-4-11)8-5(9-10)12(13)14/h2-4H,1H3 |
InChI Key |
GETKJCVWQCHBRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])N2C=CN=C2 |
Origin of Product |
United States |
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